molecular formula C20H21N3O2 B277507 N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B277507
M. Wt: 335.4 g/mol
InChI Key: ZUUVJORSCAWFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or ML315, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery, cancer research, and neuroscience. EPOB is a small molecule inhibitor that targets the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and stem cell renewal.

Mechanism Of Action

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and stem cell renewal. The Wnt pathway is also implicated in the development of cancer and neurodegenerative diseases. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide targets a specific protein in the pathway, called TCF/LEF, which is involved in transcriptional regulation of Wnt target genes. By inhibiting TCF/LEF, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide blocks the downstream effects of the Wnt pathway, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits cell growth and induces apoptosis, which is associated with the downregulation of Wnt target genes and the upregulation of pro-apoptotic genes. In animal models, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function, which is associated with the activation of the Wnt pathway in the brain.

Advantages And Limitations For Lab Experiments

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its small size, high potency, and specificity for the Wnt pathway. N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be easily synthesized and purified, making it a cost-effective tool for studying the Wnt pathway. However, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and specificity of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments.

Future Directions

There are several future directions for N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including its potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. In cancer therapy, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other drugs to enhance their effectiveness and reduce side effects. In neurodegenerative diseases, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to enhance synaptic plasticity and improve cognitive function in patients. In stem cell research, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be used to regulate stem cell renewal and differentiation, leading to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of 4-ethylbenzoyl chloride with hydrazine hydrate to form 4-ethylphenylhydrazine, which is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The chemical structure of N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been confirmed by various analytical techniques, including NMR and mass spectrometry.

Scientific Research Applications

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields. In drug discovery, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models, suggesting its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C20H21N3O2/c1-2-15-11-13-17(14-12-15)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,21,24)

InChI Key

ZUUVJORSCAWFTQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.